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Introduction
Sauvagine is a 40-amino acid peptide originally isolated from the skin of the South American

frog, Phyllomedusa sauvagei. As a member of the corticotropin-releasing factor (CRF) family of

neuropeptides, it is a potent agonist for both CRF type 1 (CRF1) and type 2 (CRF2) receptors.

[1] Its high affinity for these G-protein coupled receptors (GPCRs) makes it a valuable tool for

investigating the physiological roles of the CRF system, including its involvement in stress,

anxiety, cardiovascular function, and metabolism. This document provides detailed protocols

for the reconstitution of Sauvagine peptide and its application in common in vitro assays.

Properties of Sauvagine Peptide
A summary of the key properties of Sauvagine is provided in the table below.
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Property Value

Amino Acid Sequence

pGlu-Gly-Pro-Pro-Ile-Ser-Ile-Asp-Leu-Ser-Leu-

Glu-Leu-Leu-Arg-Lys-Met-Ile-Glu-Ile-Glu-Lys-

Gln-Glu-Lys-Glu-Lys-Gln-Gln-Ala-Ala-Asn-Asn-

Arg-Leu-Leu-Leu-Asp-Thr-Ile-NH2

Molecular Weight ~4599.4 g/mol

Purity (Typical) >95% (as determined by HPLC)

Form Lyophilized powder

Storage (Lyophilized) -20°C or below, protect from light and moisture

Solubility

Soluble in sterile distilled water (up to 2 mg/mL);

acetonitrile can be used for higher

concentrations.[2]

Reconstitution Protocol
Proper reconstitution of Sauvagine peptide is critical for maintaining its biological activity and

ensuring accurate and reproducible experimental results.

Materials:

Lyophilized Sauvagine peptide vial

Sterile, pyrogen-free distilled water or desired sterile buffer

Sterile, low-protein-binding polypropylene microcentrifuge tubes

Calibrated micropipettes with sterile, low-retention tips

Procedure:

Equilibration: Before opening, allow the vial of lyophilized Sauvagine to equilibrate to room

temperature for at least 15-20 minutes. This prevents condensation of atmospheric moisture

onto the peptide, which can affect its stability and weighing accuracy.
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Solvent Addition: Carefully uncap the vial and add the required volume of sterile distilled

water or buffer to achieve the desired stock solution concentration (e.g., 1 mg/mL). For

peptides containing methionine, like Sauvagine, the use of oxygen-free solvents is

recommended to prevent oxidation.

Dissolution: Gently swirl or vortex the vial to ensure the peptide is completely dissolved.

Avoid vigorous shaking, which can cause aggregation. If solubility is an issue, sonication for

short periods may be beneficial.

Aliquoting and Storage: Once fully dissolved, it is highly recommended to aliquot the stock

solution into single-use volumes in sterile, low-protein-binding polypropylene tubes. This

minimizes waste and prevents degradation from repeated freeze-thaw cycles.

Storage of Stock Solution: Store the aliquoted stock solutions at -20°C or -80°C. When

stored properly, the solution should be stable for several months. Avoid storing the peptide in

solution at 4°C for extended periods.

Experimental Protocols
Sauvagine is a potent tool for studying CRF receptor function. Below are detailed protocols for

two common in vitro assays: a receptor binding assay and a functional cAMP accumulation

assay.

Protocol 1: CRF Receptor Binding Assay
This protocol describes a competitive binding assay to determine the affinity of test compounds

for CRF receptors using radiolabeled Sauvagine.

Materials:

HEK293 or CHO cells stably expressing human CRF1 or CRF2 receptors.

Cell culture reagents (e.g., DMEM, FBS, antibiotics).

Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 2 mM EGTA).

Assay binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 2 mM EGTA, 0.1% BSA).
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Radiolabeled Sauvagine (e.g., [125I]Tyr0-Sauvagine).

Unlabeled Sauvagine (for determining non-specific binding).

Test compounds.

96-well filter plates (e.g., glass fiber filters).

Scintillation fluid and a scintillation counter.

Workflow:
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Fig. 1: Workflow for a competitive receptor binding assay.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 13 Tech Support

https://www.benchchem.com/product/b013155?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b013155?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Procedure:

Cell Culture and Membrane Preparation:

Culture HEK293 or CHO cells expressing the CRF receptor of interest to ~80-90%

confluency.

Harvest the cells and prepare crude membrane fractions by homogenization followed by

centrifugation. Resuspend the membrane pellet in an appropriate buffer and determine the

protein concentration.

Assay Setup:

In a 96-well plate, add the following to each well:

50 µL of assay binding buffer.

50 µL of radiolabeled Sauvagine at a final concentration near its Kd (e.g., 100-400 pM

for [125I]Tyr0-Sauvagine).[3]

50 µL of test compound at various concentrations.

For total binding, add 50 µL of assay buffer instead of the test compound.

For non-specific binding, add 50 µL of a high concentration of unlabeled Sauvagine
(e.g., 1 µM).

Initiate the binding reaction by adding 50 µL of the cell membrane preparation (typically

10-50 µg of protein per well).

Incubation:

Incubate the plate at room temperature for 2 hours with gentle agitation to reach

equilibrium.[4]

Filtration and Washing:
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Terminate the assay by rapid filtration through a glass fiber filter plate using a cell

harvester.

Quickly wash the filters three times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH

7.4) to remove unbound radioligand.

Detection and Analysis:

Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a

scintillation counter.

Calculate the specific binding by subtracting the non-specific binding from the total

binding.

Plot the specific binding as a function of the test compound concentration and use non-

linear regression to determine the IC50 value. Convert the IC50 to a Ki value using the

Cheng-Prusoff equation.

Protocol 2: cAMP Accumulation Assay
This protocol measures the functional response of cells to Sauvagine stimulation by

quantifying the intracellular accumulation of cyclic AMP (cAMP), a key second messenger for

CRF receptors.

Materials:

HEK293 or CHO cells stably expressing human CRF1 or CRF2 receptors.

Cell culture reagents.

Stimulation buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, 0.1%

BSA, and a phosphodiesterase inhibitor like 0.5 mM IBMX).

Sauvagine at various concentrations.

Forskolin (as a positive control for adenylyl cyclase activation).

A commercial cAMP detection kit (e.g., HTRF, ELISA, or fluorescence-based).
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Workflow:
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Quantify cAMP levels using a
commercial detection kit

Analyze data to determine EC50 values
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Fig. 2: Workflow for a cAMP accumulation assay.

Procedure:

Cell Seeding:
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Seed HEK293 or CHO cells expressing the CRF receptor of interest into a 96-well cell

culture plate at a density that will result in a confluent monolayer on the day of the assay

(e.g., 20,000-50,000 cells per well).

Incubate the cells overnight at 37°C in a humidified 5% CO2 atmosphere.

Assay:

On the day of the assay, aspirate the cell culture medium and wash the cells once with

pre-warmed stimulation buffer.

Add 50 µL of stimulation buffer to each well and incubate for 30 minutes at 37°C to inhibit

phosphodiesterase activity.

Add 50 µL of Sauvagine at various concentrations (typically ranging from 1 pM to 1 µM) to

the appropriate wells. Include a vehicle control and a positive control (e.g., 10 µM

Forskolin).

Incubate the plate for 30 minutes at 37°C.

cAMP Detection:

Lyse the cells and measure the intracellular cAMP concentration according to the

manufacturer's instructions for your chosen cAMP detection kit.

Data Analysis:

Plot the measured cAMP levels against the logarithm of the Sauvagine concentration.

Use a sigmoidal dose-response curve fit to determine the EC50 value, which represents

the concentration of Sauvagine that produces 50% of the maximal response.

Quantitative Data Summary
The following table summarizes the reported binding affinities (Ki/Kd) and functional potencies

(EC50) of Sauvagine at human CRF receptors from various in vitro studies.
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Parameter Receptor Cell Line Value Reference

Kd hCRF1 Stable cell lines 200-400 pM [3]

Kd hCRF2α HEK293

44 pM (high

affinity), 4.1 nM

(low affinity)

[4][5]

EC50 (cAMP) hCRF1 HEK293 ~1-10 nM [6]

EC50 (cAMP) hCRF2α Stable cell lines ~0.1-1 nM [3]

Note: The exact values can vary depending on the specific experimental conditions, such as

the cell line, radioligand, and assay buffer used.

Sauvagine Signaling Pathways
Sauvagine, by activating CRF1 and CRF2 receptors, primarily initiates signaling through the

Gsα subunit of the G-protein complex. This leads to the activation of adenylyl cyclase, which

catalyzes the conversion of ATP to cAMP. Elevated intracellular cAMP levels then activate

Protein Kinase A (PKA), which phosphorylates various downstream targets, including

transcription factors like CREB (cAMP response element-binding protein), to modulate gene

expression and cellular responses.[7][8]

While the Gs-cAMP-PKA pathway is the canonical signaling cascade for CRF receptors,

evidence also suggests coupling to other G-proteins and activation of alternative pathways,

such as the Gq-PLC-PKC pathway and Gβγ-mediated transactivation of the EGF receptor,

leading to the activation of the ERK/MAPK cascade.[9]
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Fig. 3: Simplified signaling pathways activated by Sauvagine.
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Conclusion
Sauvagine is a potent and versatile tool for the in vitro study of the CRF receptor system.

Proper handling, reconstitution, and application in well-defined assays are essential for

obtaining high-quality, reproducible data. The protocols and information provided in this

document serve as a detailed guide for researchers to effectively utilize Sauvagine in their

experimental designs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b013155#reconstitution-of-sauvagine-peptide-for-in-
vitro-assays]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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